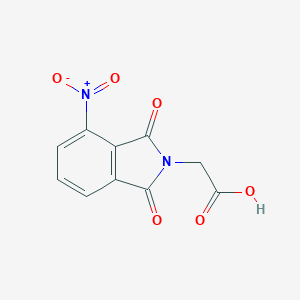

(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic sugar or amino acid derivatives. For instance, the synthesis of 4-deoxy-4-nitrosialic acid was achieved in seven steps from D-arabinose, involving coupling reactions, ozonolysis, and fractional crystallization . Similarly, the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid was performed using nitric acid and ethyl 2-(5-aminotetrazol-1-yl)acetate, followed by reactions with sodium hydroxide and cyanogen azide . These methods could potentially be adapted for the synthesis of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as single-crystal X-ray diffraction. For example, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was characterized, revealing an octahedral coordination around the Mo atom . This suggests that nitro-substituted acetic acids can form complex structures with metal ions, which could be relevant for understanding the coordination chemistry of this compound.

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of nitro-substituted acetic acid derivatives. For instance, the ozonolysis step in the synthesis of 4-deoxy-4-nitrosialic acid is critical for the formation of the pyranoside structure . In the case of energetic salts based on nitroiminotetrazole-containing acetic acid, the formation of nitroiminotetrazolate salts indicates the ability of these compounds to form stable ionic structures . These reactions provide a foundation for predicting the reactivity of this compound in various chemical environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. For example, the energetic materials based on nitroiminotetrazole-containing acetic acid were characterized spectroscopically, and their heats of formation and detonation properties were calculated . These properties are indicative of the potential energetic nature of nitro-substituted acetic acids, which could also apply to the compound of interest.

Aplicaciones Científicas De Investigación

Gel Formation and Reaction Paths

Research has explored the reaction paths and gel-formation capabilities of compounds similar to (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid. For instance, a study demonstrated that the condensation of 1,8-naphthalic anhydride with certain amines in different solvents leads to various imide derivatives, including those related to this compound, which can form gels in mixed solvents. This property is significant for applications in materials science, especially in the development of new gel materials for various industrial and research purposes (Singh & Baruah, 2008).

Electrochemical Sensors

Another area of application involves the development of electrochemical sensors. For example, a polymer derived from a closely related compound was utilized to create an electrochemical DNA hybridization sensor. This sensor could differentiate between single and double-stranded DNA, showcasing potential for applications in biosensors and medical diagnostics (Cha et al., 2003).

Coordination Chemistry

The compound has also been investigated in the field of coordination chemistry. A study on the formation of complexes with Sr(II), Cr(II), and Al(III) using ligands derived from this compound revealed insights into their stability constants. These findings are of interest for specialists in coordination chemistry, highlighting the compound's role in forming complexes with various metals, which could have implications for catalysis, environmental remediation, and materials science (Tekade et al., 2018).

Molecular Structure Studies

Additionally, the comparison of crystal structures of similar compounds has been utilized to understand molecular interactions better. Such studies contribute to the broader knowledge of crystal engineering and could inform the design of new materials with tailored properties (Karmakar & Baruah, 2008).

Ultrasonic Studies on Molecular Interactions

Ultrasonic studies have been conducted on similar compounds to understand molecular interactions in various solvents. These studies provide valuable insights into solute-solvent interactions, which are crucial for drug delivery systems, solubility enhancement techniques, and the development of novel solvents and solvent systems (Tekade et al., 2018).

Mecanismo De Acción

Mode of Action

Given its chemical structure, it may interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

Its impact on cellular functions and processes needs to be investigated further .

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially affect its activity .

Propiedades

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVGTTUIMHJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935811 | |

| Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15784-35-7 | |

| Record name | NSC117422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)